2-Iodo-6-methoxyquinoline-3-carbaldehyde

Descripción

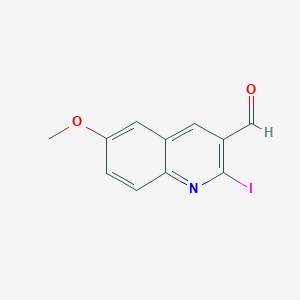

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-iodo-6-methoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO2/c1-15-9-2-3-10-7(5-9)4-8(6-14)11(12)13-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEFHNZOHBXBNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 2 Iodo 6 Methoxyquinoline 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

No published studies containing NMR data for 2-Iodo-6-methoxyquinoline-3-carbaldehyde were found. Therefore, an analysis of its proton and carbon NMR spectra, or the application of two-dimensional NMR techniques, cannot be performed.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constant Interpretation

Specific ¹H NMR spectral data, including chemical shifts (δ) and coupling constants (J) for the aromatic, aldehydic, and methoxy (B1213986) protons of this compound, are not available in the reviewed literature.

Carbon-13 NMR (¹³C NMR) and Distortionless Enhancement by Polarization Transfer (DEPT) Studies

The ¹³C NMR and DEPT spectra, which would identify the chemical shifts of all unique carbon atoms and distinguish between CH, CH₂, and CH₃ groups, have not been publicly documented for this compound.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

There is no information available regarding the use of 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation) to confirm the structural assignments of this compound.

Mass Spectrometry (MS) for Accurate Molecular Formula Confirmation and Fragmentation Pathway Analysis

Detailed mass spectrometry analyses to confirm the molecular formula (C₁₁H₈INO₂) and elucidate the fragmentation patterns of this compound are not present in the available scientific literature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No ESI-MS data, which would typically be used to determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺), could be found for this compound.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS data, which would provide information on the fragmentation pathways of the molecule under electron impact, is also unavailable for this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular weight and elemental composition of a compound. mdpi.comnih.gov By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS allows for the calculation of a unique elemental formula. mdpi.comnih.gov Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly employed for this purpose, often providing mass accuracy below 5 parts per million (ppm). mdpi.comnih.gov

For this compound, with the chemical formula C₁₁H₈INO₂, the theoretical exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). This calculation provides a highly precise value that can be experimentally verified by HRMS to confirm the compound's identity and purity. Analysis of related quinoline (B57606) derivatives has demonstrated that both electrospray ionization (ESI) and electron ionization (EI) can yield clear molecular ions, facilitating unambiguous identification. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₈INO₂ |

| Theoretical Monoisotopic Mass | 312.9600 u |

Infrared (IR) Spectroscopy for the Identification of Key Functional Groups

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure:

Aldehyde C-H Stretch : A distinctive feature of aldehydes is the C-H stretching vibration of the formyl group (CHO), which typically appears as one or two moderate bands in the 2850-2700 cm⁻¹ region. orgchemboulder.compressbooks.publibretexts.org The presence of a band around 2720 cm⁻¹ is particularly diagnostic. orgchemboulder.com

Carbonyl (C=O) Stretch : The C=O bond of the aldehyde group gives rise to a strong, sharp absorption band. For aromatic aldehydes, where the carbonyl is conjugated with the quinoline ring, this peak is typically observed in the 1710-1685 cm⁻¹ range. orgchemboulder.comlibretexts.orgresearchgate.net

Quinoline Ring Vibrations : The aromatic C=C and C=N bonds of the quinoline system produce a series of characteristic bands in the fingerprint region, typically between 1600 cm⁻¹ and 1450 cm⁻¹. researchgate.net

C-O Stretch : The stretching vibration of the methoxy group (Ar-O-CH₃) is expected to produce a strong band in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C-I Stretch : The carbon-iodine bond vibration is expected in the far-infrared region, typically below 600 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (R-CHO) | C-H Stretch | ~2830 and ~2720 | Medium |

| Aldehyde (C=O) | C=O Stretch | 1710 - 1685 | Strong |

| Quinoline Ring | C=C / C=N Stretch | 1600 - 1450 | Medium to Strong |

| Methoxy (Ar-O-CH₃) | C-O Asymmetric Stretch | 1275 - 1200 | Strong |

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interaction Analysis

While specific X-ray crystallographic data for this compound is not publicly available, analysis of closely related analogs like 2-Methoxyquinoline-3-carbaldehyde and 2-Chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) provides significant insight into the expected solid-state conformation and packing behavior. nih.govnih.govresearchgate.net X-ray crystallography determines the precise spatial arrangement of atoms in a crystal, revealing bond lengths, bond angles, and the nature of intermolecular forces that dictate the crystal's supramolecular assembly. eurjchem.com

The crystal packing of quinoline derivatives is governed by a variety of non-covalent interactions. rsc.orgtandfonline.com In the analogous compound, 2-Methoxyquinoline-3-carbaldehyde, the crystal structure is stabilized by a combination of weak C—H···O hydrogen bonds and π–π stacking interactions. nih.govresearchgate.net Molecules form centrosymmetric dimers through pairs of C4—H4···O2 hydrogen bonds. nih.gov These dimers are further linked by π–π interactions between the pyridine and benzene (B151609) rings of adjacent quinoline systems, with a reported centroid-centroid distance of 3.639 Å. nih.govresearchgate.net It is highly probable that this compound would adopt a similar packing motif, potentially with additional halogen bonding interactions involving the iodine atom.

| Interaction Type | Description | Geometric Parameter |

|---|---|---|

| Hydrogen Bonding | C4—H4···O2 (aldehyde) | Forms centrosymmetric R²₂(10) dimers |

| π–π Stacking | Pyridine ring···Benzene ring | Centroid-centroid distance = 3.639 (1) Å |

The planarity of the quinoline ring system is a key structural feature. researchgate.netwuxiapptec.comresearchgate.net Crystallographic studies of analogous compounds confirm that the fused quinoline ring is essentially planar. nih.govnih.gov For 2-Methoxyquinoline-3-carbaldehyde, the quinoline system has a maximum deviation of only 0.007 Å. nih.gov Similarly, the quinoline ring in 2-Chloro-6-methoxyquinoline-3-carbaldehyde is planar, with a root-mean-square (r.m.s.) deviation of 0.0095 Å. nih.govresearchgate.net

Torsion angles indicate that the substituents are nearly coplanar with the ring system. In 2-Methoxyquinoline-3-carbaldehyde, the torsion angles C3—C2—O1—C11 (methoxy) and C2—C3—C12—O2 (carbaldehyde) are 173.6° and 178.5°, respectively, demonstrating a conformation where the substituents lie almost in the plane of the ring. nih.gov A similar near-coplanar arrangement is observed in the chloro-analog. nih.gov This planarity facilitates conjugation across the molecule, influencing its electronic properties.

| Compound | Quinoline Ring Planarity | Key Torsion Angles | Reference |

|---|---|---|---|

| 2-Methoxyquinoline-3-carbaldehyde | Essentially planar (max deviation 0.007 Å) | C3—C2—O1—C11 = 173.6 (1)° C2—C3—C12—O2 = 178.5 (2)° | nih.gov |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Planar (r.m.s. deviation 0.0095 Å) | C—C—C—O = -2.4 (3)° and 175.9 (2)° | nih.govresearchgate.net |

Reactivity and Advanced Synthetic Transformations of 2 Iodo 6 Methoxyquinoline 3 Carbaldehyde

Transition-Metal-Catalyzed Cross-Coupling Reactions at the C2-Iodo Position

The carbon-iodine bond at the C2 position of the quinoline (B57606) ring is a prime site for transition-metal-catalyzed cross-coupling reactions. rsc.org The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows these reactions to proceed under relatively mild conditions. illinois.edu Palladium-catalyzed reactions are particularly prominent in this context, enabling the construction of diverse molecular architectures. rsc.org

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between sp2-hybridized carbon atoms. illinois.edu In the case of 2-Iodo-6-methoxyquinoline-3-carbaldehyde, this reaction facilitates the introduction of various aryl or heteroaryl substituents at the C2 position by coupling with the corresponding arylboronic acids. nih.gov The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor, in the presence of a base. organic-chemistry.orgnih.gov

The general transformation involves the reaction of the iodoquinoline derivative with an arylboronic acid (Ar-B(OH)₂) using a palladium catalyst and a base, such as sodium carbonate or potassium phosphate. The choice of solvent, ligand, and base can significantly influence the reaction's efficiency and yield. This method's tolerance for a wide variety of functional groups makes it exceptionally useful for the late-stage functionalization of complex molecules. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C | organic-chemistry.orgnih.gov |

| Ligand | Phosphine-based (e.g., SPhos, PPh₃) | nih.gov |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | organic-chemistry.org |

| Solvent | Toluene, Dioxane, DMF, DME/H₂O | organic-chemistry.org |

| Temperature | Room Temperature to 100 °C | organic-chemistry.org |

This table presents generalized conditions based on Suzuki-Miyaura couplings of similar aryl iodides.

The Heck reaction, also known as the Mizoroki-Heck reaction, provides a method for the olefination of aryl halides, forming a new carbon-carbon bond between the aryl group and an alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction involves the coupling of this compound with an alkene in the presence of a base to yield a substituted alkene at the C2 position. nih.gov

The reaction mechanism typically involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org The reaction demonstrates good stereoselectivity, often favoring the formation of the trans isomer. organic-chemistry.org Recent advancements have led to the development of phosphine-free catalyst systems and the use of more environmentally benign solvents like water or ionic liquids. wikipedia.orgorganic-chemistry.org A one-pot Wittig olefination followed by a Heck cross-coupling can provide direct access to stilbene (B7821643) derivatives from aldehydes and aryl iodides. rsc.org

Table 2: Typical Parameters for Heck-type Reactions

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂ | wikipedia.org |

| Ligand | PPh₃, P(o-tolyl)₃ (or ligandless) | libretexts.org |

| Base | Et₃N, K₂CO₃, NaOAc | wikipedia.orglibretexts.org |

| Solvent | DMF, Acetonitrile, Toluene | nih.gov |

| Temperature | 80 - 140 °C | wikipedia.org |

This table presents generalized conditions based on Heck reactions of aryl iodides.

Beyond the Suzuki and Heck reactions, the C2-iodo position is reactive in several other important palladium-catalyzed cross-coupling transformations.

Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org It employs a palladium catalyst along with a copper(I) co-catalyst and an amine base. organic-chemistry.org The Sonogashira coupling of this compound with various alkynes provides a direct route to 2-alkynyl-6-methoxyquinoline derivatives, which are valuable intermediates in the synthesis of more complex molecules. researchgate.netresearchgate.net

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. This reaction is known for its tolerance of a wide array of functional groups, and the reaction conditions are typically mild and neutral.

Negishi Coupling: This reaction couples an organohalide with an organozinc reagent in the presence of a nickel or palladium catalyst. rsc.org The Negishi coupling is characterized by its high reactivity and stereospecificity. The coupling of this compound with organozinc reagents can efficiently introduce alkyl, vinyl, or aryl groups at the C2 position. researchgate.net

Chemical Transformations Involving the Aldehyde Moiety at C3

The aldehyde group at the C3 position is an electrophilic center that readily participates in a variety of chemical transformations, including nucleophilic additions and condensation reactions. These reactions are fundamental for extending the molecular framework and for constructing fused heterocyclic systems.

The carbonyl carbon of the aldehyde is susceptible to attack by strong carbon-based nucleophiles such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). These reactions result in the formation of a new carbon-carbon bond and, after an aqueous workup, yield a secondary alcohol.

For instance, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would produce 1-(2-iodo-6-methoxyquinolin-3-yl)ethanol. This transformation is a cornerstone of organic synthesis for building up molecular complexity from simpler precursors. The choice of the organometallic reagent allows for the introduction of a diverse range of alkyl, aryl, or vinyl groups.

The aldehyde group is a key functional handle for constructing new rings onto the quinoline scaffold through condensation reactions. These reactions typically involve the initial formation of an imine or an enamine, followed by an intramolecular cyclization step.

A notable example is the reaction of the closely related 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with phenylhydrazine. nih.gov This condensation first forms a phenylhydrazone intermediate, which upon heating in nitrobenzene (B124822) with a catalytic amount of pyridine, undergoes intramolecular cyclization to afford 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline. nih.gov Similarly, reactions with other active methylene (B1212753) compounds can lead to different fused systems. For example, condensation reactions of quinoline carbaldehydes with compounds like ethyl cyanoacetate (B8463686) or malononitrile (B47326) in the presence of a base like piperidine (B6355638) can lead to the formation of coumarin (B35378) or other fused heterocyclic structures. nih.gov These annulation strategies are powerful tools for the synthesis of novel polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science. cem.com

Table 3: Annulation Reactions via Condensation

| Reactant | Conditions | Product Type | Reference |

|---|---|---|---|

| Phenylhydrazine | Heat, Nitrobenzene, Pyridine (cat.) | Pyrazolo[3,4-b]quinoline | nih.gov |

| Ethyl Cyanoacetate | Piperidine (cat.), Ethanol | Dihydroquinoline-containing Coumarin | nih.gov |

This table is based on reactions of analogous quinoline-3-carbaldehydes.

Derivatization to Imines, Oximes, and Nitrones

The carbaldehyde group at the 3-position of this compound serves as a versatile handle for the synthesis of a variety of nitrogen-containing derivatives, including imines (Schiff bases), oximes, and nitrones. These transformations are typically achieved through condensation reactions with primary amines, hydroxylamine (B1172632), and N-substituted hydroxylamines, respectively.

Imines (Schiff Bases): The synthesis of imines from this compound can be readily accomplished by reacting the aldehyde with a primary amine, often under acidic or basic catalysis or with heat to facilitate the removal of water. teikyomedicaljournal.comnih.gov For instance, a general procedure involves refluxing the aldehyde with an equimolar amount of a primary amine in a suitable solvent like ethanol, sometimes with a catalytic amount of acetic acid. chemijournal.comneliti.com The reaction of the analogous 2-chloro-3-formyl-8-methyl quinoline with 4-nitroaniline (B120555) in methanol (B129727) with a few drops of glacial acetic acid under reflux for 1-2 hours affords the corresponding imine in good yield. chemijournal.com A similar approach can be applied to this compound.

Oximes: The oximation of this compound can be carried out by treatment with hydroxylamine hydrochloride in the presence of a base. nih.gov This reaction is a standard method for the conversion of aldehydes to oximes and is applicable to a wide range of substituted quinoline-3-carbaldehydes.

Nitrones: The synthesis of nitrones from this compound can be achieved by condensation with N-substituted hydroxylamines. A general procedure for the preparation of nitrones involves dissolving the aldehyde in ethanol, followed by the addition of an aqueous solution of the N-alkylhydroxylamine hydrochloride and a base such as sodium carbonate. The reaction is typically stirred at room temperature for several hours to afford the desired nitrone. nih.gov

Table 1: Representative Derivatization Reactions of the Aldehyde Group

| Derivative | Reagent | General Conditions | Product Structure |

|---|---|---|---|

| Imine | R-NH₂ | Ethanol, reflux, cat. Acetic Acid | |

| Oxime | NH₂OH·HCl | Base (e.g., Na₂CO₃), Ethanol, rt | |

| Nitrone | R-NHOH·HCl | Base (e.g., Na₂CO₃), Ethanol, rt |

Note: The product structures are generalized.

Reactivity and Functionalization of the Methoxy (B1213986) Group on the Quinoline Core

O-Demethylation can be achieved using various reagents, with the choice of reagent often depending on the other functional groups present in the molecule to avoid undesired side reactions. Common reagents for the demethylation of aryl methyl ethers include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), as well as strong protic acids like hydrobromic acid (HBr). researchgate.net For instance, the demethylation of a 2,7-dimethoxyquinoline-3-carbaldehyde (B1307292) was attempted with BBr₃, which regioselectively demethylated the 2-methoxy group, highlighting the influence of other substituents on the reactivity. researchgate.net Thiolates, such as sodium dodecanethiolate in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP), offer a milder alternative for demethylation. researchgate.net

Once the 6-hydroxyquinoline (B46185) derivative is obtained, the phenolic hydroxyl group can be further functionalized. For example, it can be converted to esters, ethers, or used in coupling reactions to introduce new substituents at the 6-position, thereby expanding the molecular diversity accessible from the parent compound.

Regioselectivity and Chemoselectivity Considerations in Complex Reactions of this compound

The presence of multiple reactive sites in this compound necessitates careful consideration of regioselectivity and chemoselectivity in its synthetic transformations. The key reactive centers are the C2-iodo bond, the C3-aldehyde, and to a lesser extent, the C-H bonds of the aromatic rings.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the C2-iodo bond is the primary site of reaction. The high reactivity of the C-I bond towards oxidative addition to Pd(0) makes this position highly susceptible to functionalization. nih.govbeilstein-journals.org For polyhalogenated quinolines, the site of the first coupling is generally determined by the relative reactivity of the carbon-halogen bonds (I > Br > Cl) and the electronic properties of their positions. rsc.org In the case of this compound, the C2-iodo group is significantly more reactive than any C-H bond on the ring in typical cross-coupling conditions.

The electronic nature of the substituents plays a crucial role in directing the regioselectivity. The electron-withdrawing aldehyde group at C3 and the nitrogen atom in the quinoline ring make the C2 and C4 positions electron-deficient and thus more reactive towards nucleophilic attack and oxidative addition in cross-coupling reactions. Conversely, the electron-donating methoxy group at C6 activates the benzene (B151609) ring towards electrophilic substitution, although this is less commonly exploited in the context of cross-coupling.

Chemoselectivity becomes a key consideration when reagents that can react with both the iodo and the aldehyde groups are employed. For example, in reactions involving organometallic reagents, protection of the aldehyde group might be necessary to prevent undesired nucleophilic addition. However, under carefully controlled conditions, selective reaction at the C2-iodo position can be achieved. The choice of catalyst, ligands, and reaction conditions is paramount in controlling the outcome of these reactions. For instance, in the Suzuki-Miyaura coupling of 2-chloro-6-bromoquinoline, the reaction site can be tuned to either C2 or C6 by the choice of the palladium catalyst and its ligands. rsc.org A similar level of control can be anticipated for this compound, allowing for the selective functionalization of the C2 position while preserving the aldehyde for subsequent transformations.

Table 2: Predicted Selectivity in Common Transformations

| Reaction Type | Primary Reactive Site | Influencing Factors | Potential Side Reactions |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C2-Iodo | Catalyst, Ligands, Solvent, Temperature | Homocoupling of boronic acid |

| Nucleophilic Addition | C3-Aldehyde | Steric hindrance, Electronic effects | Reaction with other electrophilic sites |

| O-Demethylation | C6-Methoxy | Reagent choice, Reaction conditions | Decomposition of the quinoline core |

Computational and Theoretical Investigations of 2 Iodo 6 Methoxyquinoline 3 Carbaldehyde

Computational Spectroscopy for Prediction and Interpretation of Spectroscopic Data (e.g., NMR, IR, UV-Vis)

Further experimental and computational research is required to elucidate the specific properties of 2-Iodo-6-methoxyquinoline-3-carbaldehyde.

Advanced Applications in Multi Component and Diversity Oriented Organic Synthesis

Role as a Versatile Precursor for the Construction of Complex Polycyclic Aromatic Nitrogen Heterocycles

2-Iodo-6-methoxyquinoline-3-carbaldehyde serves as a potent starting material for the synthesis of intricate polycyclic aromatic nitrogen heterocycles (PANHs), which are core structures in many biologically active compounds. The compound's utility stems from the orthogonal reactivity of its key functional groups: the C2-iodo and C3-carbaldehyde moieties. This allows for selective, stepwise modifications to build molecular complexity.

A prime example of its application is in the construction of fused indolizine (B1195054) scaffolds, which form the core of the aromathecin family of natural products. mdpi.com In a key synthetic step, the C2-iodo group undergoes a palladium-catalyzed Sonogashira cross-coupling reaction with a terminal alkyne, such as 2-ethynylbenzaldehyde. mdpi.comwikipedia.orgresearchgate.netorganic-chemistry.org This reaction efficiently forms a new carbon-carbon bond, linking the quinoline (B57606) core to another aromatic system via an alkyne bridge. The aldehyde at the C3 position remains unaffected during this transformation. mdpi.com

Following the coupling, the newly introduced structure can undergo further transformations. For instance, the benzaldehyde (B42025) portion can be converted to an oxime, which then facilitates an intramolecular cyclization, ultimately leading to the formation of complex, multi-ring systems like benz acs.orgnih.govindolizino[1,2-b]quinolin-11(13H)-one. mdpi.com Similarly, the C2-iodo group can participate in Suzuki coupling reactions with various arylboronic acids to generate 2-aryl-6-methoxyquinoline-3-carbaldehydes, which are themselves complex polycyclic systems and precursors to other derivatives. nih.gov This strategic, stepwise approach highlights the compound's role as a linchpin in the assembly of novel PANHs. nih.gov

Scaffold for Diversification and Chemical Library Synthesis of Quinoline-Based Compounds

Diversity-oriented synthesis (DOS) is a powerful strategy for populating chemical space with structurally diverse molecules to facilitate the discovery of new bioactive agents. nih.gov this compound is an ideal scaffold for DOS due to its multiple points of diversification.

The reactivity of the C2-iodo and C3-aldehyde groups allows for the generation of large chemical libraries from a common core. nih.gov The C2-iodo position is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, and Heck reactions. This enables the introduction of a vast range of substituents, including aryl, vinyl, and alkyl groups, thereby creating significant "appendage diversity." mdpi.comnih.gov

Simultaneously, the C3-carbaldehyde group offers another rich source of chemical transformations. It can be readily converted into an array of other functionalities, such as:

Alcohols via reduction.

Imines and nitrones through condensation with amines and hydroxylamines. nih.gov

Carboxylic acids via oxidation. mdpi.com

Alkenes through Wittig-type reactions.

This pluripotent reactivity allows for the creation of a multitude of distinct derivatives from a single starting material, which is a cornerstone of efficient chemical library synthesis. nih.govtandfonline.com

| Reactive Site | Reaction Type | Potential Modifications | Introduced Diversity |

|---|---|---|---|

| C2-Iodo | Suzuki Coupling | Reaction with various arylboronic acids | Aryl groups |

| C2-Iodo | Sonogashira Coupling | Reaction with terminal alkynes | Alkynyl and conjugated systems |

| C2-Iodo | Heck Coupling | Reaction with alkenes | Alkenyl groups |

| C3-Carbaldehyde | Reduction | Conversion to primary alcohol | Hydroxymethyl group |

| C3-Carbaldehyde | Oxidation | Conversion to carboxylic acid | Carboxyl group |

| C3-Carbaldehyde | Condensation | Reaction with amines/hydroxylamines | Imines, oximes, nitrones |

| C3-Carbaldehyde | Wittig Reaction | Reaction with phosphonium (B103445) ylides | Alkenyl side chains |

Strategies for Constructing Fused and Spirocyclic Systems Utilizing the Compound

The unique structure of this compound provides a platform for the rational design of both fused and spirocyclic heterocyclic systems. researchgate.net

Fused Systems: A highly effective strategy for building fused polyheterocycles involves a sequential Sonogashira coupling and intramolecular annulation cascade. mdpi.com This methodology has been successfully applied to the synthesis of indolizino[3,2-c]quinolines. elsevierpure.com The process begins with the palladium/copper-catalyzed coupling of the 2-iodoquinoline (B1585599) with an appropriately substituted terminal alkyne. The resulting intermediate is then subjected to conditions that promote an intramolecular cyclization, effectively "stitching" a new ring onto the quinoline framework to create a rigid, planar fused system. mdpi.com

| Step | Reaction | Description | Key Reagents |

|---|---|---|---|

| 1 | Sonogashira Coupling | Formation of a C(sp2)-C(sp) bond at the C2 position of the quinoline. | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N |

| 2 | Oxime Formation | Conversion of a distal aldehyde group on the coupled partner into an oxime. | Hydroxylamine (B1172632) |

| 3 | Intramolecular Cyclization | The oxime initiates a cyclization cascade to form the new fused ring system. | Heat or acid/base catalysis |

Spirocyclic Systems: While direct synthesis of spirocycles from this compound is less documented, established methodologies for spirocyclization can be logically applied. nih.govnih.gov One potential strategy involves leveraging hypervalent iodine reagents. beilstein-journals.org This would first require modification of the C3-aldehyde. For example, the aldehyde could be converted into an alkene bearing a tethered nucleophile, such as a phenol (B47542) group. Subsequent treatment with a hypervalent iodine(III) reagent like phenyliodine(III) diacetate (PIDA) could then induce an oxidative dearomatization and intramolecular cyclization, resulting in the formation of a spirocyclic lactam or ether at the C4 position of the quinoline ring. beilstein-journals.org Another approach could utilize iodine-promoted cascade cyclizations of precursors derived from the title compound. rsc.org

Development of Novel Synthetic Methodologies Employing this compound as a Core Building Block

The reactivity of this compound has spurred the development of novel and efficient synthetic methodologies. The most prominent of these are multi-step, one-pot, or cascade reactions that leverage the compound's dual functionality.

The development of palladium-catalyzed coupling reactions using this building block provides a powerful tool for constructing complex molecular frameworks under mild conditions. wikipedia.orgnih.gov For instance, the Sonogashira coupling of the C2-iodo position allows for the introduction of alkyne functionalities, which are themselves versatile intermediates for further cyclizations, such as 1,3-dipolar cycloadditions or transition metal-catalyzed annulations. mdpi.com This approach offers a significant improvement over classical condensation methods, providing greater control and substrate scope.

Furthermore, methodologies combining a Suzuki coupling at the C2 position with a subsequent condensation or cyclization reaction involving the C3-aldehyde represent a novel and efficient route to highly substituted, polycyclic quinoline derivatives. nih.gov These modern synthetic strategies, which rely on the predictable and versatile reactivity of this compound, are instrumental in advancing the synthesis of complex molecules for applications in drug discovery and materials science.

Future Directions and Emerging Research Avenues in 2 Iodo 6 Methoxyquinoline 3 Carbaldehyde Chemistry

Exploration of Sustainable and Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. Future research on 2-iodo-6-methoxyquinoline-3-carbaldehyde will undoubtedly focus on the implementation of green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Several promising strategies are being explored for the sustainable synthesis of quinoline (B57606) derivatives, which can be adapted for the production of this compound. acs.orgcell.comorganic-chemistry.orgacs.orgbenthamdirect.comijpsjournal.com These include:

Microwave-Assisted Synthesis: This technique has been shown to significantly accelerate reaction times, improve yields, and enhance the efficiency of quinoline synthesis. tandfonline.comnih.govresearchgate.netbenthamdirect.comacs.org The application of microwave irradiation to the key cyclization and functionalization steps in the synthesis of this compound could lead to more energy-efficient and rapid production.

Ultrasound-Assisted Synthesis: Sonication offers a mechanical energy source that can promote reactions under milder conditions, often leading to higher yields and shorter reaction times. nih.govnih.govnih.govmdpi.comingentaconnect.com Investigating the use of ultrasound in the synthesis of this iodoquinoline derivative could provide a greener alternative to conventional heating methods.

Use of Green Solvents and Catalysts: The replacement of volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a key aspect of sustainable chemistry. ijpsjournal.comorganic-chemistry.orgnih.govmdpi.comresearchgate.netacs.org Research into reactions catalyzed by biodegradable catalysts, such as enzymes (biocatalysis), or reusable nanocatalysts in aqueous media will be a significant area of exploration. acs.orgacs.orgnih.govacs.orgnih.govresearchgate.netnih.gov For instance, the use of magnetic nanoparticles as catalysts could simplify product purification through easy magnetic separation. cell.com

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Microwave Irradiation | Faster reaction rates, higher yields, reduced energy consumption. tandfonline.comnih.govresearchgate.netbenthamdirect.comacs.org |

| Ultrasound Sonication | Milder reaction conditions, improved yields, shorter reaction times. nih.govnih.govnih.govmdpi.comingentaconnect.com |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. acs.orgnih.govacs.orgresearchgate.net |

| Nanocatalysis | High catalytic activity, recyclability, potential for novel reactivity. acs.orgnih.gov |

| Ionic Liquids | Low volatility, thermal stability, potential for catalyst recycling. organic-chemistry.orgnih.govmdpi.comresearchgate.netacs.org |

Integration into Flow Chemistry Systems for Continuous Production

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved scalability, and greater process control. The integration of the synthesis of this compound into flow chemistry systems represents a major step towards its efficient and scalable production for potential industrial applications.

Flow reactors, particularly microreactors, provide a high surface-area-to-volume ratio, leading to excellent heat and mass transfer. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. nih.govucd.ievapourtec.comresearchgate.netacs.org Furthermore, the use of in-line purification techniques can enable a fully automated and continuous production process.

A continuous photochemical process has been demonstrated for the synthesis of quinoline products, showcasing the potential for high throughput and efficiency. ucd.ievapourtec.comresearchgate.net Such a strategy could be adapted for the synthesis of this compound, potentially leading to a more streamlined and cost-effective manufacturing process.

Discovery and Development of Novel Catalytic Transformations

The presence of both an iodine atom and an aldehyde group on the quinoline scaffold of this compound makes it an ideal substrate for a wide range of novel catalytic transformations.

The carbon-iodine bond at the 2-position is particularly amenable to various cross-coupling reactions , such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a diverse array of substituents at this position, leading to the rapid generation of libraries of novel quinoline derivatives with potentially interesting biological activities or material properties.

Furthermore, the field of C-H bond activation and functionalization offers exciting opportunities for the selective modification of the quinoline ring. mdpi.comrsc.orgacs.orgnih.govscilit.com Transition metal catalysis could be employed to directly functionalize other positions on the quinoline core, providing access to previously inaccessible derivatives.

Photoredox catalysis is another emerging area that could be applied to this compound. acs.orgacs.orgmdpi.comresearchgate.netnih.gov Visible-light-mediated reactions could enable unique transformations that are not achievable through traditional thermal methods, opening up new avenues for the synthesis of complex and valuable molecules. The quinoline moiety itself can also participate in photochemical reactions, acting as a photoactive substrate. acs.org

| Catalytic Transformation | Potential Application for this compound |

| Cross-Coupling Reactions | Introduction of diverse functional groups at the 2-position. |

| C-H Activation/Functionalization | Selective modification of other positions on the quinoline ring. mdpi.comrsc.orgacs.orgnih.govscilit.com |

| Photoredox Catalysis | Novel and unique chemical transformations under mild conditions. acs.orgacs.orgmdpi.comresearchgate.netnih.gov |

Development of Advanced Spectroscopic Probes and Sensing Materials Based on the Quinoline Scaffold

The inherent fluorescence properties of the quinoline nucleus make it an excellent platform for the development of advanced spectroscopic probes and sensing materials. crimsonpublishers.comacs.orgacs.orgcrimsonpublishers.comresearchgate.net The strategic functionalization of this compound can lead to the creation of novel sensors with high sensitivity and selectivity for various analytes.

The aldehyde group at the 3-position can be readily modified to introduce specific recognition motifs for target analytes, such as metal ions, anions, or biologically relevant molecules. The methoxy (B1213986) group at the 6-position can modulate the electronic and photophysical properties of the quinoline core, fine-tuning the fluorescence response.

Future research in this area will likely focus on:

Designing fluorescent probes for specific metal ions: Quinoline-based probes have shown great promise for the detection of zinc ions in biological systems. acs.orgacs.org By incorporating appropriate chelating agents, new probes based on the this compound scaffold could be developed for the sensitive and selective detection of other important metal ions.

Developing probes for bioimaging applications: The favorable photophysical properties of quinolines make them suitable for use in fluorescence microscopy and other bioimaging techniques. crimsonpublishers.comcrimsonpublishers.com Novel probes derived from this compound could be designed to target specific cellular organelles or to monitor dynamic biological processes.

Creating materials for chemical sensing: The quinoline scaffold can be incorporated into polymers or other materials to create robust and reusable sensors for environmental monitoring or industrial process control.

The continued exploration of the chemistry of this compound holds immense potential for advancing various scientific fields. By embracing sustainable practices, innovative production technologies, and novel catalytic methods, researchers can unlock the full potential of this versatile molecule, leading to the development of new medicines, materials, and diagnostic tools.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-iodo-6-methoxyquinoline-3-carbaldehyde, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The Vilsmeier-Haack reaction is a common approach for introducing aldehyde groups into aromatic systems. For example, 2-chloro-6-methoxyquinoline-3-carbaldehyde was synthesized using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled heating (353 K for 15 hours) . Adapting this method, iodine substitution could be achieved via halogen exchange reactions using KI or direct electrophilic iodination. Key parameters include temperature control (to avoid over-oxidation) and stoichiometric optimization of iodinating agents. Purification via recrystallization (e.g., petroleum ether/ethyl acetate mixtures) is recommended .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine multiple analytical techniques:

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm the aldehyde proton (~9.8–10.2 ppm) and iodine-induced deshielding effects on adjacent carbons.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify the molecular ion peak ([M+H]) and isotopic pattern due to iodine.

- X-ray Crystallography : Use SHELXL for refinement to resolve crystal packing and bond-length discrepancies, particularly around the iodine and methoxy groups .

Q. What are the key stability considerations for this compound under varying experimental conditions?

- Methodological Answer : The compound is prone to degradation under light (iodine dissociation) and acidic/basic conditions (hydrolysis of the aldehyde group). Stability studies should include:

- Photostability : Store in amber vials and monitor via HPLC for decomposition products.

- Thermal Stability : TGA/DSC analysis to identify decomposition thresholds.

- pH Sensitivity : Test solubility and integrity in buffers (pH 3–10); neutral conditions are optimal .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density around the iodine and aldehyde groups. Fukui indices identify nucleophilic/electrophilic sites, guiding predictions for Suzuki-Miyaura or Ullmann couplings. Compare with experimental NMR chemical shifts to validate computational models .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from tautomerism (e.g., enol-aldehyde equilibria) or paramagnetic iodine effects. Strategies include:

- Variable-Temperature NMR : Detect dynamic equilibria by observing signal splitting at low temperatures.

- Isotopic Labeling : Use -labeled aldehydes to track tautomeric shifts.

- Combined XRD/DFT : Cross-validate crystallographic data with computational geometry optimization .

Q. How does the methoxy group influence the electronic properties of this compound in catalytic applications?

- Methodological Answer : The methoxy group acts as an electron-donating substituent, altering the quinoline ring’s electron density. Cyclic Voltammetry (CV) can quantify redox potentials, while UV-Vis spectroscopy (with TD-DFT support) reveals charge-transfer transitions. Compare with non-methoxy analogs to isolate electronic effects .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Methodological Answer : Heavy atoms like iodine increase crystal density, complicating diffraction. Mitigation strategies:

- Co-Crystallization : Use small-molecule co-formers (e.g., acetic acid) to improve lattice packing.

- High-Resolution XRD : Employ synchrotron radiation for enhanced data quality.

- SHELXL Refinement : Apply anisotropic displacement parameters for iodine atoms to reduce residual density errors .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.